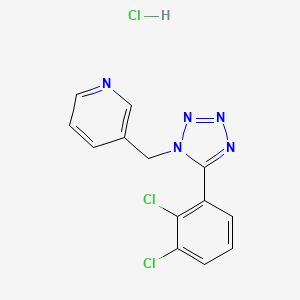

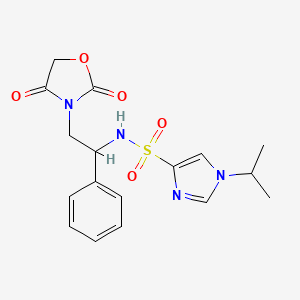

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-1-isopropyl-1H-imidazole-4-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

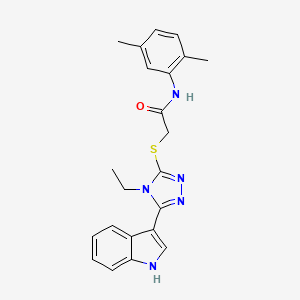

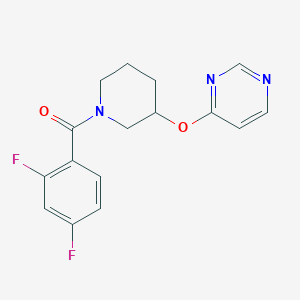

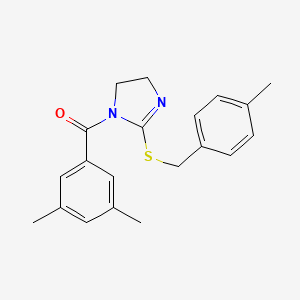

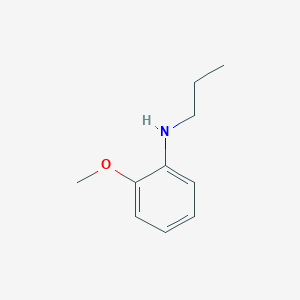

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-1-isopropyl-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C17H20N4O5S and its molecular weight is 392.43. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis Methods

- One-Pot Synthesis : A one-pot synthesis method involving 2-aminopyridines and sulfonamides has been developed. This process results in the formation of N-(imidazo[1,2-a]pyridin-3-yl)sulfonamides, which are structurally related to the compound . This method demonstrates the synthesis of similar compounds under optimized conditions, highlighting the chemical versatility and potential applications in drug development and organic synthesis (Rozentsveig et al., 2013).

Biological and Pharmacological Studies

Antimicrobial Activity : Some sulfonamide derivatives, including compounds structurally similar to the target compound, have been synthesized and evaluated for their antimicrobial activities. These studies provide insights into the potential use of such compounds in treating microbial infections (Yıldırır et al., 2009).

Carbonic Anhydrase Inhibition : A series of arenesulfonyl-2-imidazolidinones, closely related to the compound , were tested as inhibitors of carbonic anhydrase. These studies indicate the potential use of such compounds in developing new therapeutic agents for conditions where inhibition of this enzyme is beneficial (Abdel-Aziz et al., 2015).

Chemical Properties and Reactions

Oxidative Cleavage of Sulfonamides : Research on the oxidative cleavage of sulfonamide-based antibiotics, which share a common functional group with the target compound, offers insights into their environmental impact and potential degradation pathways. This study helps understand how similar compounds might behave in aquatic environments and the development of antibiotic resistance (Kim et al., 2015).

Synthesis of Isoxazolidines : Studies on the synthesis of isoxazolidines, which are structurally related to the target compound, demonstrate the utility of these compounds in organic synthesis, drug discovery, and chemical biology. This research provides insights into the broader applications of such compounds in various fields (Karyakarte et al., 2012).

Wirkmechanismus

Target of Action

The primary target of this compound is the p300/CBP (CREB-binding protein) histone acetyltransferase domain . These proteins are key transcriptional co-activators that are essential for a multitude of cellular processes .

Mode of Action

The compound acts as a potent and selective inhibitor of the p300/CBP histone acetyltransferase domain . It competes with acetyl coenzyme A (acetyl-CoA) at the catalytic active site of p300 .

Biochemical Pathways

The compound affects the acetylation of proteins, a major epigenetic regulatory mechanism of gene transcription . Specifically, it decreases acetylated histone H3 lysine 27 (H3K27Ac) levels in a concentration-dependent manner .

Result of Action

The compound reduces the proliferation of various cancer cell lines, including non-small cell lung cancer (NSCLC), small cell lung cancer, triple-negative breast cancer, mantel cell lymphoma, multiple myeloma, non-Hodgkin’s, and acute myeloid leukemia .

Eigenschaften

IUPAC Name |

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-1-propan-2-ylimidazole-4-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O5S/c1-12(2)20-9-15(18-11-20)27(24,25)19-14(13-6-4-3-5-7-13)8-21-16(22)10-26-17(21)23/h3-7,9,11-12,14,19H,8,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFZQAMWIQCGDMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(N=C1)S(=O)(=O)NC(CN2C(=O)COC2=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide](/img/structure/B2397371.png)

![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1-phenylmethanesulfonamide](/img/structure/B2397374.png)

![(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2397379.png)

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2397381.png)

![N-(2-((3r,5r,7r)-adamantan-1-yl)ethyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2397384.png)

![N-ethyl-1-[(4-methoxyphenoxy)methyl]-4-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B2397385.png)

![Bicyclo[2.2.1]heptan-2-yl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2397392.png)